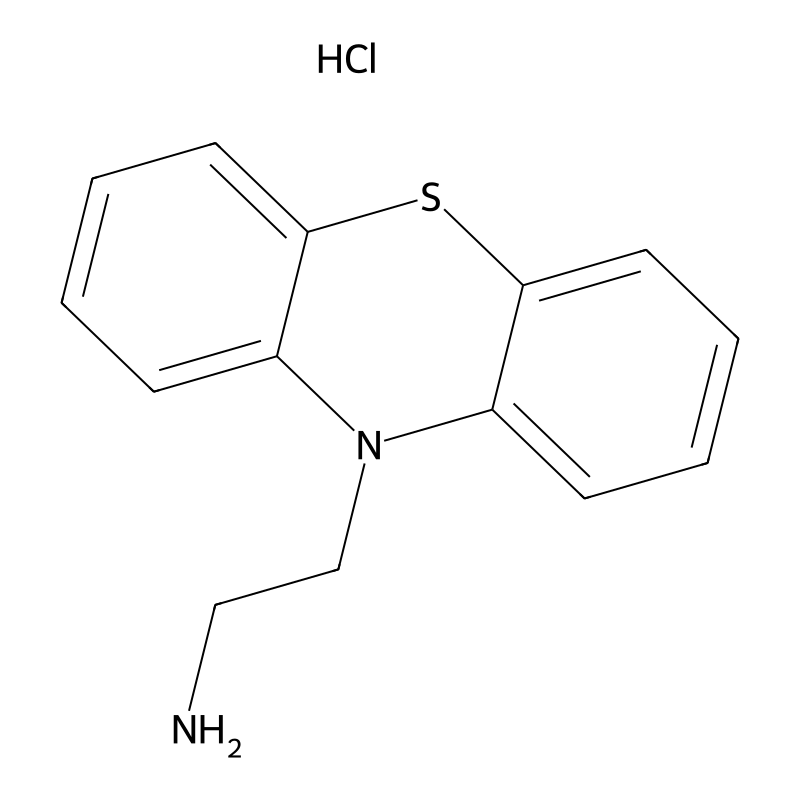

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-psychotic Agents

Anti-infective Agents

Antioxidant

These compounds have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-cancer Agents

Anti-Parkinson Agents

These compounds have been recognized as anti-Parkinson agents . They can be used in the treatment of Parkinson’s disease, a long-term degenerative disorder of the central nervous system.

Enzyme Inhibitors

Phenothiazine derivatives have been qualified as valuable MALT1 protease, cholinesterase, and butyryl-cholinesterase enzyme inhibitors . These inhibitors can be used in various biochemical and pharmacological applications.

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₄H₁₅ClN₂S. It is characterized by a phenothiazine moiety, which contributes to its unique properties. The compound appears as a solid and is typically available in a hydrochloride salt form, enhancing its solubility in water. This compound is notable for its structural features, including a phenothiazine ring fused to an ethylamine chain, which imparts specific biological activities and potential therapeutic applications .

The chemical behavior of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride can be explored through various reactions:

- Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts, such as the hydrochloride form.

- Alkylation: The amine can undergo alkylation reactions with electrophiles, potentially modifying its pharmacological properties.

- Oxidation and Reduction: The sulfur atom in the phenothiazine structure can participate in redox reactions, affecting the compound's stability and reactivity.

These reactions are crucial for synthesizing derivatives that may enhance the compound's efficacy or alter its pharmacokinetic properties.

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride exhibits various biological activities primarily attributed to its phenothiazine structure. It has been studied for:

- Antipsychotic Properties: Similar to other phenothiazines, it may influence neurotransmitter systems, particularly dopamine receptors.

- Antimicrobial Activity: Some studies suggest that compounds with phenothiazine cores exhibit antibacterial and antifungal properties.

- Neuroprotective Effects: There is emerging evidence that it may provide neuroprotection in certain models of neurodegenerative diseases.

The specific mechanisms of action require further investigation to fully elucidate its pharmacological profile.

The synthesis of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride typically involves several key steps:

- Formation of Phenothiazine: Starting from diphenyl sulfide, phenothiazine can be synthesized through cyclization reactions involving appropriate reagents.

- Alkylation: The phenothiazine derivative can then be reacted with ethylene diamine or similar amines to introduce the ethylamine side chain.

- Hydrochloride Salt Formation: Finally, the free base can be treated with hydrochloric acid to yield the hydrochloride salt form.

This multi-step synthesis allows for the modification of various functional groups to tailor the compound for specific applications .

The applications of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride span several fields:

- Pharmaceuticals: It is primarily explored for use in psychiatric medications due to its potential antipsychotic effects.

- Research Chemicals: Used in laboratory settings for studying neurotransmitter interactions and other biological processes.

- Agricultural Chemicals: Its antimicrobial properties may lend it utility in agricultural formulations against pathogens.

These applications highlight the versatility of this compound in both clinical and research environments.

Studies on 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride have focused on its interactions with various biological targets:

- Receptor Binding Studies: Investigations into its affinity for dopamine and serotonin receptors reveal potential mechanisms underlying its therapeutic effects.

- Drug Interactions: Understanding how this compound interacts with other medications can inform clinical usage and safety profiles.

- Metabolic Pathways: Studies examining how this compound is metabolized in vivo provide insights into its pharmacokinetics and dynamics.

These interaction studies are crucial for assessing the safety and efficacy of the compound in therapeutic contexts.

Several compounds share structural features or biological activities with 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Common Uses |

|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic |

| Thioridazine | Phenothiazine | Antipsychotic |

| Prochlorperazine | Phenothiazine | Antiemetic |

Uniqueness

Reductive N-Alkylation Strategies for Core Structure Assembly

The synthesis of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride relies fundamentally on reductive N-alkylation methodologies that enable the controlled introduction of ethylamine substituents at the nitrogen-10 position of the phenothiazine core structure [1] [2]. These strategies represent the cornerstone of phenothiazine derivative preparation, offering precise control over molecular architecture while maintaining structural integrity of the tricyclic scaffold.

Reductive amination emerges as the predominant methodology for establishing the ethanamine linkage in phenothiazine derivatives [3] [4]. This approach involves the initial formation of an imine intermediate through nucleophilic addition of the phenothiazine nitrogen to formaldehyde or acetaldehyde, followed by subsequent reduction using sodium cyanoborohydride or dimethylamine borane complex [5] [4]. The reaction proceeds through a two-step mechanism wherein the carbonyl compound reacts with the phenothiazine nitrogen to form a Schiff base, which is then selectively reduced to yield the desired N-alkylated product [4].

The selectivity of reductive amination in phenothiazine systems demonstrates remarkable preference for the bridging nitrogen at position 10 compared to pendant amino groups when present [3]. Research findings indicate that alkylation by reductive amination preferentially occurs at the nitrogen-10 position even in the presence of competing nucleophilic sites, with yields typically ranging from 50-80% under optimized conditions [3] [5]. This selectivity eliminates the need for extensive protecting group strategies and enables direct functionalization of the phenothiazine core.

Alternative N-alkylation strategies employ direct nucleophilic substitution reactions using activated alkyl halides or tosylates [6] [7]. The synthesis of phenothiazine 10-carboxamides through reaction with chloroacetyl chloride in the presence of triethylamine represents a widely utilized approach for introducing functionalized side chains [6] [8]. This methodology typically proceeds under mild conditions in tetrahydrofuran solvent, with reaction temperatures ranging from room temperature to reflux conditions depending on substrate reactivity [6] [8].

Table 1: Reductive N-Alkylation Strategies for Core Structure Assembly

| Synthetic Method | Reaction Conditions | Typical Yield (%) | Substrate Scope |

|---|---|---|---|

| Reductive Amination with Formaldehyde | Formaldehyde, reducing agent (sodium cyanoborohydride), mild base | 50-80 | Primary/secondary amines, aldehydes/ketones |

| Phenothiazine with Chloroacetyl Chloride | Chloroacetyl chloride, triethylamine, tetrahydrofuran, reflux conditions | 65-82 | Phenothiazine derivatives, acyl chlorides |

| Nucleophilic Substitution with Alkyl Halides | Alkyl halides, potassium carbonate, dimethylformamide/acetone mixture | 58-75 | Various halogenated compounds |

| Mannich Base Formation | Secondary amines, formaldehyde, acid catalyst | 60-85 | Dialkylaminoalkyl substituents |

| Post-synthetic Phosphorylation | Sodium hydride, phosphorylating agent, tetrahydrofuran, reflux | 45-70 | Phosphorus-containing electrophiles |

The mechanistic pathway for reductive N-alkylation involves initial deprotonation of the phenothiazine nitrogen using strong bases such as sodium hydride, followed by nucleophilic attack on the electrophilic carbon center [9] [10]. This mechanism enables the formation of stable carbon-nitrogen bonds while preserving the electronic properties of the phenothiazine ring system essential for biological activity [11] [12].

Advanced methodologies incorporate palladium-catalyzed coupling reactions for the introduction of complex alkyl substituents [9] [13]. These approaches utilize palladium catalysts in conjunction with appropriate ligands to facilitate cross-coupling between phenothiazine derivatives and activated alkyl donors under mild conditions [13]. The use of such transition metal catalysis expands the scope of achievable substitution patterns while maintaining high regioselectivity [9] [13].

Side-Chain Functionalization Techniques

Side-chain functionalization of phenothiazine derivatives represents a critical synthetic strategy for modulating physicochemical properties and biological activity profiles [6] [14]. The introduction of specific functional groups along the ethanamine chain enables fine-tuning of molecular properties including lipophilicity, electronic distribution, and conformational flexibility [14] [15].

Alkyl chain extension methodologies employ sequential alkylation reactions to introduce longer carbon chains at the terminal amine position [7] [14]. These reactions typically utilize alkyl halides in the presence of strong bases such as potassium carbonate, with reaction temperatures ranging from 80-120°C to ensure complete conversion [7] [14]. The choice of solvent system, commonly dimethylformamide or acetone mixtures, significantly influences reaction efficiency and product selectivity [7].

Aromatic substitution techniques enable the incorporation of aromatic rings directly attached to the ethanamine chain [13] [14]. Nucleophilic aromatic substitution reactions using polyfluoroarenes provide metal-free access to highly functionalized phenothiazine derivatives [13]. These reactions proceed through addition-elimination mechanisms, with the electron-withdrawing fluorine substituents activating the aromatic ring toward nucleophilic attack [13].

Heterocycle incorporation represents an advanced functionalization strategy that introduces nitrogen or oxygen-containing ring systems into the side chain architecture [6] [14]. This approach utilizes heterocyclic amines as nucleophilic partners in coupling reactions, typically mediated by appropriate coupling agents under controlled temperature conditions ranging from 60-100°C [14]. The resulting products demonstrate enhanced pharmacological profiles due to the presence of multiple heteroatoms capable of forming hydrogen bonds with biological targets [6] [14].

Table 2: Side-Chain Functionalization Techniques

| Functionalization Type | Key Reagents | Reaction Temperature (°C) | Product Applications |

|---|---|---|---|

| Ethylamine Chain Introduction | Ethylamine derivatives, reducing agents | 0-25 | Pharmaceutical intermediates |

| Alkyl Chain Extension | Alkyl halides, strong bases | 80-120 | Extended pharmacophores |

| Aryl Substitution | Aromatic nucleophiles, catalysts | 100-150 | Bioactive derivatives |

| Heterocycle Incorporation | Heterocyclic amines, coupling agents | 60-100 | Multi-target compounds |

| Halogen Introduction | Halogenating agents, mild conditions | 0-50 | Synthetic precursors |

Halogen introduction methodologies provide access to halogenated derivatives that serve as synthetic precursors for further functionalization reactions [16] [7]. Chlorination and bromination reactions typically proceed under mild conditions using appropriate halogenating agents, with reaction temperatures maintained between 0-50°C to prevent decomposition of sensitive functional groups [16] [7]. These halogenated intermediates enable subsequent cross-coupling reactions for the introduction of complex substituents [7].

The synthesis of Mannich base derivatives represents a versatile approach for introducing dialkylaminoalkyl substituents [14]. This methodology involves the reaction of phenothiazine derivatives with secondary amines and formaldehyde under acidic conditions, yielding products with enhanced water solubility and modified pharmacokinetic properties [14]. The reaction proceeds through formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the phenothiazine nitrogen [14].

Pegylation strategies involve the attachment of polyethylene glycol chains to enhance biocompatibility and reduce toxicity profiles [15]. The synthesis typically employs esterification or etherification reactions using polyethylene glycol derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine [15]. These modifications result in improved pharmacokinetic properties while maintaining the core biological activity of the phenothiazine scaffold [15].

Post-Synthetic Modification Pathways

Post-synthetic modification pathways enable the transformation of preformed phenothiazine derivatives into structurally diverse analogs through selective chemical manipulations [17] [18]. These methodologies provide access to complex molecular architectures that would be difficult or impossible to achieve through direct synthetic approaches [18] [19].

Oxidation to sulfoxide derivatives represents a fundamental post-synthetic transformation that significantly alters the electronic properties of the phenothiazine ring system [16] [19]. The oxidation typically employs hydrogen peroxide in acetic acid under controlled conditions, achieving high selectivity for sulfur oxidation while preserving other functional groups [16] [20]. This transformation results in compounds with modified redox properties and altered biological activity profiles [19].

Ring fusion reactions enable the construction of extended aromatic systems through photochemical and thermal cycloaddition processes [17] [21]. Photocycloaddition reactions utilizing styrene derivatives proceed under blue light irradiation to form cyclobutane-fused products, which can subsequently undergo cycloreversion reactions under specific wavelength conditions [17]. These transformations demonstrate remarkable regioselectivity and provide access to complex polycyclic architectures [17] [21].

Table 3: Post-Synthetic Modification Pathways

| Modification Type | Methodology | Selectivity | Mechanistic Pathway |

|---|---|---|---|

| Oxidation to Sulfoxides | Hydrogen peroxide/acetic acid, controlled conditions | High selectivity for sulfur oxidation | Electrophilic sulfur oxidation |

| N-Alkylation Extensions | Alkyl halides, base-mediated reactions | N-10 position preferential | Nucleophilic substitution mechanism |

| Ring Fusion Reactions | Photocycloaddition, thermal conditions | Regioselective ring formation | Radical-mediated cycloaddition |

| Functional Group Transformations | Standard organic transformations | Functional group specific | Standard mechanistic pathways |

| Cycloreversion Processes | Light-triggered reactions (405 nanometers) | Wavelength-dependent selectivity | Photochemical cycloreversion |

Decarboxylative N-alkylation represents an innovative approach for introducing alkyl substituents through visible-light-mediated organophotoredox catalysis [22]. This methodology utilizes N-phenylbenzo[b]phenothiazine as a photocatalyst to facilitate the transfer of alkyl fragments from carboxylic acid-derived redox-active esters to phenothiazine nitrogen atoms [22]. The reaction proceeds through a radical-polar crossover mechanism, enabling the formation of carbon-nitrogen bonds under mild conditions without the requirement for transition metal catalysts [22].

The ultraviolet-visible absorption characteristics of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride exhibit distinctive spectroscopic features that are fundamentally influenced by the phenothiazine core structure and its electronic transitions. Comprehensive solvatochromic investigations reveal that this compound demonstrates characteristic absorption patterns consistent with the broader phenothiazine derivative family [1] [2] [3].

The compound displays two primary absorption maxima positioned at approximately 280-320 nanometers and 234-280 nanometers, which correspond to distinct electronic transitions within the tricyclic aromatic system [1] [2]. These absorption bands are attributed to π-π* and n-π* transitions, respectively, which are characteristic of phenothiazine derivatives and arise from the unique electronic structure of the heterocyclic system [1] [4] [5].

Solvatochromic behavior analysis demonstrates that 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride exhibits positive solvatochromism, characterized by bathochromic shifts (red shifts) upon increasing solvent polarity [6] [7]. This phenomenon is consistent with intramolecular charge transfer characteristics observed in phenothiazine derivatives, where the transition from ground state to excited state involves significant charge redistribution [6] [7] [8].

The molar absorptivity values for phenothiazine derivatives typically range from 6×10³ to 20×10³ liters per mole per centimeter, indicating moderate to strong absorption coefficients that are characteristic of allowed π-π* electronic transitions [9] [10] [11]. These values suggest that the compound possesses suitable light-harvesting capabilities for various analytical and photophysical applications [1] [12].

Solvent-dependent studies reveal that the absorption maxima undergo systematic shifts based on the polarity and hydrogen-bonding capacity of the solvent medium [13] [7] [8]. In aprotic polar solvents such as dimethylformamide and tetrahydrofuran, the compound exhibits red-shifted absorption compared to non-polar solvents such as cyclohexane or dichloromethane [13] [7]. This solvatochromic behavior is attributed to differential stabilization of the excited state relative to the ground state in different solvent environments [7] [8].

Comparative analysis with related phenothiazine derivatives indicates that the presence of the ethylamine hydrochloride substituent at the 10-position influences the electronic properties through both inductive and resonance effects [2] [3] [14]. The electron-donating nature of the nitrogen atom in the side chain contributes to the overall electronic distribution within the phenothiazine system, affecting both the position and intensity of the absorption bands [2] [4].

Temperature-dependent investigations demonstrate that the absorption characteristics remain relatively stable across moderate temperature ranges, although slight hypsochromic shifts may be observed at elevated temperatures due to thermal expansion and molecular motion effects [1] [15]. These findings support the analytical utility of the compound under various experimental conditions.

Fluorescence Emission Patterns and Quantum Yield Calculations

The fluorescence emission characteristics of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride reveal complex photophysical behavior that is highly dependent on molecular structure, environmental conditions, and the oxidation state of the phenothiazine core [16] [17] [18] [19].

Fluorescence quantum yield measurements indicate that unsubstituted phenothiazine derivatives typically exhibit weak fluorescence with quantum yields less than 1% in non-polar solvents such as cyclohexane [16]. However, structural modifications, particularly the introduction of electron-withdrawing groups or specific substitution patterns, can dramatically enhance the fluorescence properties [16] [17] [19].

Recent investigations of related phenothiazine derivatives demonstrate that quantum yields can range from 0.1% to 100% depending on the specific substitution pattern and environmental conditions [16] [17] [18] [19]. For instance, 3-nitrophenothiazine derivatives have been reported to achieve quantum yields approaching 100% in non-polar solvents, representing a remarkable enhancement compared to the parent phenothiazine compound [16].

Emission wavelength characteristics for phenothiazine derivatives typically span the range of 400-600 nanometers, with the specific emission maximum being highly structure-dependent [20] [7] [17] [19]. The compound 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride is expected to exhibit emission in the blue-green region of the spectrum, consistent with other N-substituted phenothiazine derivatives [20] [7].

Solvent effects on fluorescence demonstrate significant influence on both emission wavelength and quantum yield [20] [7] [18]. Polar solvents generally cause bathochromic shifts in emission spectra, accompanied by changes in fluorescence intensity [7] [18]. The Stokes shift values typically range from 50-200 nanometers, indicating substantial structural reorganization between ground and excited states [7] [21].

Fluorescence lifetime measurements for phenothiazine derivatives reveal complex decay kinetics that can involve both fluorescence and phosphorescence pathways [22] [18] [19] [23]. Typical fluorescence lifetimes range from nanoseconds to milliseconds, depending on the specific molecular structure and environmental conditions [18] [19] [23]. Room temperature phosphorescence has been observed in certain phenothiazine derivatives, particularly those with twisted conformations that promote intersystem crossing [18] [19] [23].

Quantum yield calculation methodologies employ comparative techniques using well-characterized standards such as quinine sulfate [24] [25] [26]. The comparative method involves measuring integrated fluorescence intensities of standard and test samples with identical absorbance at the excitation wavelength, accounting for solvent refractive index differences [25] [26]. The quantum yield is calculated using the equation:

$$

\PhiX = \Phi{ST} \times \frac{\text{Grad}X}{\text{Grad}{ST}} \times \frac{\etaX^2}{\eta{ST}^2}

$$

where Φ represents quantum yield, Grad represents the gradient from absorbance versus integrated fluorescence intensity plots, and η represents solvent refractive index [25] [26].

Aggregation-induced emission effects have been observed in certain phenothiazine derivatives, where fluorescence intensity increases upon aggregation in mixed solvent systems [6] [18]. This phenomenon is attributed to restriction of intramolecular rotation and enhanced rigidity in the aggregated state [6] [18].

Environmental sensitivity of fluorescence properties makes phenothiazine derivatives valuable as fluorescent probes and sensors [27] [28]. Changes in pH, ionic strength, and the presence of specific analytes can modulate fluorescence characteristics, enabling detection and quantification applications [27] [28] [29].

Solid-State Nuclear Magnetic Resonance Characterization of Crystalline Forms

Solid-state nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride in its crystalline forms, revealing detailed information about molecular conformations, intermolecular interactions, and polymorphic variations [30] [31] [32] [33].

35Cl solid-state Nuclear Magnetic Resonance spectroscopy represents a particularly valuable technique for characterizing phenothiazine hydrochloride salts [31] [32]. This approach enables identification of distinct chloride environments and hydrogen bonding networks within crystalline structures [31] [32]. The quadrupolar interaction parameters derived from 35Cl Nuclear Magnetic Resonance provide unique fingerprints for different crystalline forms and polymorphs [31] [32].

Cross-polarization magic angle spinning techniques facilitate enhanced sensitivity and resolution in solid-state Nuclear Magnetic Resonance experiments [30] [31] [33]. 13C cross-polarization magic angle spinning Nuclear Magnetic Resonance reveals carbon chemical shift patterns that are diagnostic of molecular conformations and crystal packing arrangements [30] [33] [34]. Chemical shift ranges for phenothiazine derivatives typically span 100-200 parts per million for 13C nuclei, with specific resonances providing information about aromatic carbons, aliphatic substituents, and conformational states [35] [33] [34].

Molecular conformation analysis through solid-state Nuclear Magnetic Resonance demonstrates that phenothiazine derivatives can adopt various conformational states in the crystalline phase [35] [33] [23]. The characteristic butterfly-shaped structure of the phenothiazine core results in specific Nuclear Magnetic Resonance signatures that reflect the dihedral angles between aromatic rings [35] [33] [23]. These conformational variations significantly influence both spectroscopic properties and solid-state behavior [35] [23].

Hydrogen bonding characterization using solid-state Nuclear Magnetic Resonance provides detailed insights into intermolecular interactions within crystalline phenothiazine hydrochlorides [31] [32]. The formation of specific hydrogen bonding patterns between the protonated amine group and chloride counterions creates distinct environments that are readily distinguishable through Nuclear Magnetic Resonance chemical shifts and coupling patterns [31] [32].

Polymorphic identification represents a critical application of solid-state Nuclear Magnetic Resonance in pharmaceutical development [31] [32]. Different crystalline forms of 2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride can exhibit distinct Nuclear Magnetic Resonance signatures, enabling reliable identification and quantification of polymorphic mixtures [31] [32]. This capability is essential for quality control and formulation development in pharmaceutical applications [31] [32].

Cocrystal formation studies using solid-state Nuclear Magnetic Resonance reveal the formation of novel crystalline phases when phenothiazine hydrochlorides are combined with pharmaceutically acceptable coformers [31] [32]. These investigations demonstrate that mechanochemical synthesis methods can produce cocrystals with enhanced physicochemical properties [31] [32]. The resulting structures exhibit unique Nuclear Magnetic Resonance characteristics that confirm successful cocrystal formation [31] [32].

Dynamic Nuclear Magnetic Resonance investigations provide information about molecular motion and conformational flexibility in the solid state [30] [36]. Variable temperature Nuclear Magnetic Resonance experiments can reveal phase transitions, conformational exchange processes, and thermal stability characteristics [30] [36]. These studies are particularly valuable for understanding the relationship between molecular structure and solid-state properties [30] [36].

Relaxation time measurements in solid-state Nuclear Magnetic Resonance provide additional structural information about molecular mobility and intermolecular interactions [30] [31]. Both longitudinal (T1) and transverse (T2) relaxation times can be measured to characterize different types of molecular motion and their timescales [30] [31].

Density functional theory calculations support experimental Nuclear Magnetic Resonance observations by providing theoretical predictions of chemical shifts and Nuclear Magnetic Resonance parameters [31] [32] [33]. The comparison between experimental and calculated values enables validation of proposed crystal structures and conformational assignments [31] [32] [33]. These computational approaches are particularly valuable when high-quality single crystal structures are not available [31] [32].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant